

The Neuroprotective Mechanisms of Alpha-Pinene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Pinene

Cat. No.: B124742

[Get Quote](#)

Abstract

Alpha-pinene, a bicyclic monoterpene abundant in nature, is emerging as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the molecular pathways through which **alpha-pinene** exerts its protective effects on the nervous system. Synthesizing data from preclinical in vitro and in vivo studies, we delineate its role in mitigating oxidative stress, neuroinflammation, and apoptosis—three critical pillars of neurodegeneration. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive mechanistic overview and practical experimental methodologies to investigate and harness the therapeutic potential of **alpha-pinene**.

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A confluence of cellular stressors, notably oxidative stress, chronic neuroinflammation, and programmed cell death (apoptosis), drives this pathological cascade. **Alpha-pinene**, a primary constituent of pine resin and various essential oils, has garnered significant scientific interest due to its ability to traverse the blood-brain barrier and modulate these core neurodegenerative processes.^[1] This guide will dissect the intricate cellular and molecular mechanisms underpinning the neuroprotective actions of **alpha-pinene**, providing a robust framework for future research and therapeutic development.

Core Neuroprotective Mechanisms of Alpha-Pinene

Alpha-pinene's neuroprotective efficacy stems from its ability to concurrently target multiple pathological pathways. The subsequent sections will elucidate these mechanisms, supported by experimental evidence.

Attenuation of Oxidative Stress

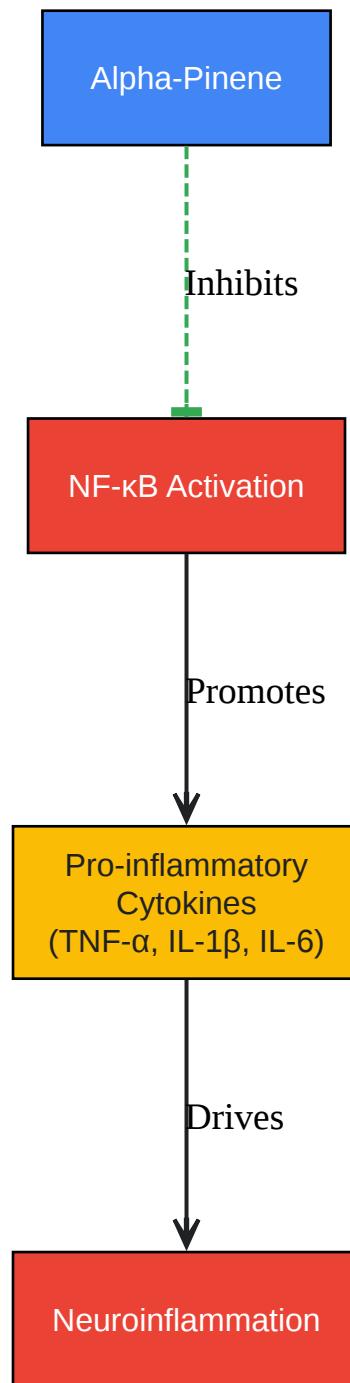
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key instigator of neuronal damage. **Alpha-pinene** has been shown to fortify the brain's antioxidant capacity through several key actions.[\[2\]](#)

Mechanism of Action:

Alpha-pinene bolsters the endogenous antioxidant system by upregulating the expression and activity of key antioxidant enzymes.[\[3\]](#) This includes superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[\[1\]](#)[\[4\]](#) Concurrently, it elevates the levels of reduced glutathione (GSH), a critical intracellular antioxidant, while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[\[5\]](#)[\[6\]](#) A pivotal pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[\[2\]](#)[\[7\]](#) **Alpha-pinene** promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes.[\[3\]](#)[\[8\]](#)

Quantitative Effects of **Alpha-Pinene** on Oxidative Stress Markers

Marker	Model System	Alpha-Pinene Concentration/ Dose	Observed Effect	Reference
SOD Activity	Ketamine-induced mouse model	100 mg/kg	Significant increase in hippocampal and cortical SOD activity	[4]
CAT Activity	Ketamine-induced mouse model	100 mg/kg	Significant increase in hippocampal and cortical CAT activity	[4]
GSH Levels	Ketamine-induced mouse model	100 mg/kg	Significant increase in cortical GSH levels	[4]
MDA Levels	6-OHDA-induced rat model of Parkinson's	100 and 200 mg/kg	Significant decrease in hippocampal and striatal MDA levels	[6]
Nrf2	Cisplatin-induced reproductive toxicity in rats	5 and 10 mg/kg	Induction of Nrf2 pathway	[9]


Modulation of Neuroinflammation

Chronic inflammation in the central nervous system, or neuroinflammation, is a hallmark of many neurodegenerative diseases. It involves the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory mediators. **Alpha-pinene** demonstrates potent anti-inflammatory properties within the brain.[10]

Mechanism of Action:

The anti-inflammatory effects of **alpha-pinene** are largely attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.^{[11][12]} NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. By inhibiting the activation and nuclear translocation of NF-κB, **alpha-pinene** effectively downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).^{[5][11][13]} This reduction in inflammatory mediators helps to create a more favorable environment for neuronal survival and function.

Signaling Pathway: **Alpha-Pinene**'s Anti-Inflammatory Action

[Click to download full resolution via product page](#)

Caption: **Alpha-pinene** inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.

Quantitative Effects of **Alpha-Pinene** on Inflammatory Markers

Marker	Model System	Alpha-Pinene Dose	Observed Effect	Reference
TNF- α	Rat model of focal cerebral ischemia-reperfusion	100 mg/kg	Significant decrease in gene and protein expression in hippocampus, cortex, and striatum	[13]
IL-1 β	Rat model of focal cerebral ischemia-reperfusion	100 mg/kg	Significant decrease in gene and protein expression in hippocampus, cortex, and striatum	[13]
NF- κ B	Alzheimer's disease rat model	50 mg/kg	Reduced mRNA expression in the hippocampus	[11]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to the neuronal loss seen in neurodegenerative conditions. **Alpha-pinene** has been shown to interfere with the apoptotic cascade, promoting cell survival.

Mechanism of Action:

Alpha-pinene modulates the expression of key proteins in the Bcl-2 family, which are central to the intrinsic apoptotic pathway. It has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[10][13] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis.

Signaling Pathway: **Alpha-Pinene's** Anti-Apoptotic Action

[Click to download full resolution via product page](#)

Caption: **Alpha-pinene** modulates the Bax/Bcl-2 ratio to inhibit apoptosis.

Quantitative Effects of **Alpha-Pinene** on Apoptotic Markers

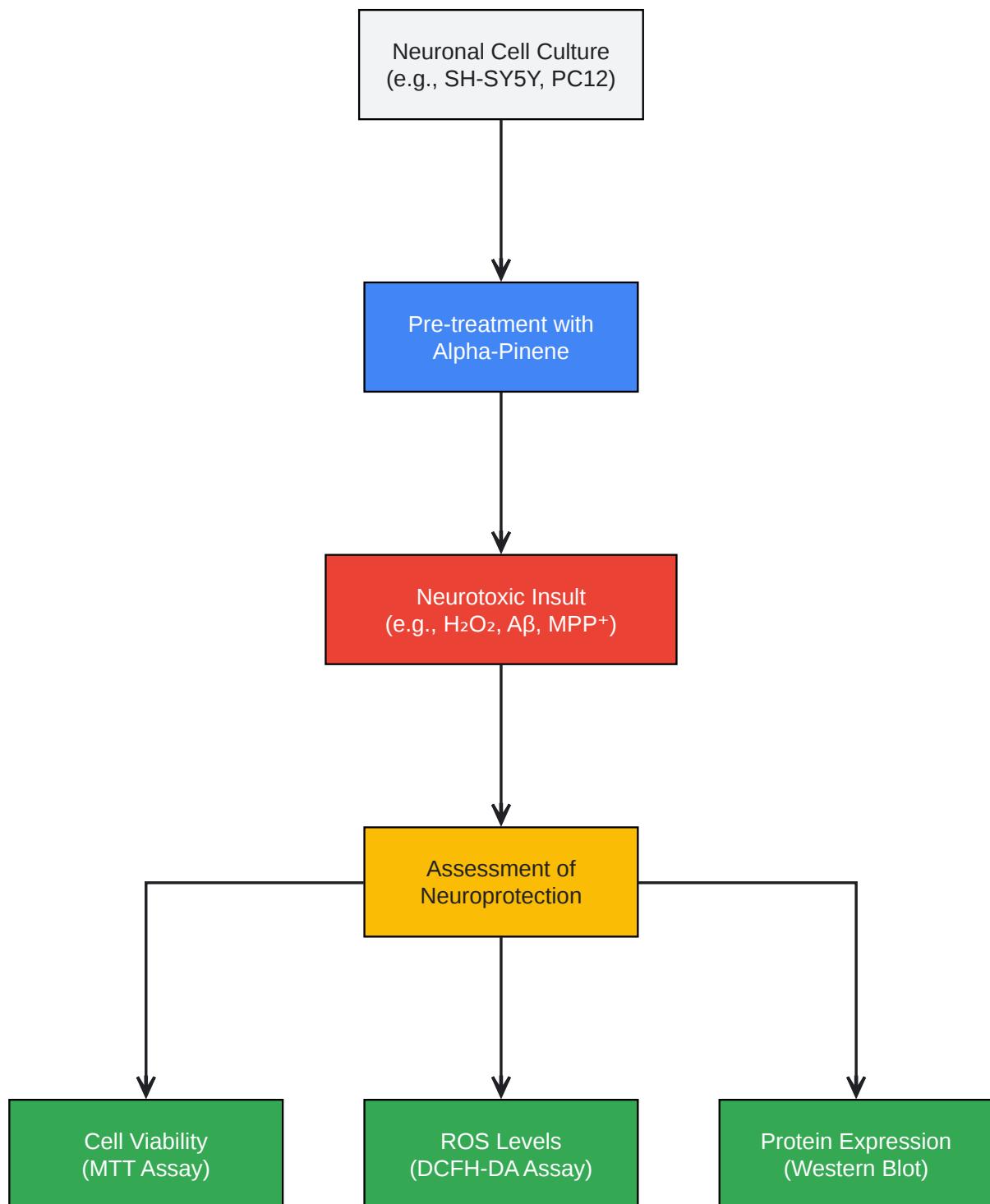
Marker	Model System	Alpha-Pinene Dose	Observed Effect	Reference
Bax mRNA	Rat model of focal cerebral ischemia-reperfusion	100 mg/kg	Downregulation of pro-apoptotic Bax mRNA expression	[13]
Bcl-2 mRNA	Rat model of focal cerebral ischemia-reperfusion	100 mg/kg	Upregulation of anti-apoptotic Bcl-2 gene expression	[13]
Bax/Bcl-2 Ratio	U87MG human glioblastoma cells	25 µM and 50 µM CCM (containing α-pinene)	Significant increase in Bax:Bcl-2 ratio (pro-apoptotic in this cancer model context)	[14]

Modulation of Neurotrophic Factors and Cholinergic System

Beyond its direct effects on cellular stress pathways, **alpha-pinene** also influences neurotrophic support and neurotransmitter systems.

Mechanism of Action:

Alpha-pinene has been shown to enhance the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[8][15][16] BDNF is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. By activating this pathway, **alpha-pinene** promotes neuronal resilience and cognitive function. Additionally, **alpha-pinene** exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] By inhibiting AChE, **alpha-pinene** increases the availability of acetylcholine in the synapse, which is beneficial in conditions like Alzheimer's disease where cholinergic deficits are prominent.[5][11]


Quantitative Effects of **Alpha-Pinene** on Neurotrophic and Cholinergic Markers

Marker	Model System	Alpha-Pinene Concentration/ Dose	Observed Effect	Reference
BDNF	Kainic acid-induced memory impairment in rats	50 mg/kg/day	Significantly reversed the KA-induced decrease in hippocampal BDNF levels	[15][16]
p-CREB	Kainic acid-induced memory impairment in rats	50 mg/kg/day	Significantly reversed the KA-induced decrease in hippocampal phosphorylated CREB levels	[15][16]
AChE Inhibition	In vitro (bovine erythrocytes)	IC50 of 660 ± 40 μM	Inhibitory activity against acetylcholinesterase	[17]

Experimental Protocols

To facilitate further research into the neuroprotective mechanisms of **alpha-pinene**, this section provides detailed, step-by-step methodologies for key *in vitro* assays.

Workflow for In Vitro Neuroprotection Assessment

[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the neuroprotective effects of **alpha-pinene** in vitro.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

- Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of **alpha-pinene** for 2-24 hours.
- Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 μ M H_2O_2) for a specified duration.
- Remove the medium and add 100 μ L of fresh medium containing 0.5 mg/mL MTT to each well.
- Incubate the plate for 4 hours at 37°C.
- Carefully remove the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

Protocol:

- Seed neuronal cells in a 96-well black, clear-bottom plate and treat with **alpha-pinene** and a neurotoxic agent as described for the MTT assay.
- After treatment, wash the cells twice with warm phosphate-buffered saline (PBS).
- Load the cells with 10 μ M DCFH-DA in serum-free medium.
- Incubate for 30 minutes at 37°C in the dark.
- Wash the cells three times with PBS to remove the excess probe.
- Add 100 μ L of PBS to each well.
- Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Western Blot Analysis for Protein Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

- Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Denature equal amounts of protein (e.g., 20-30 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bax, Bcl-2, p-CREB, β -actin) overnight at 4°C.

- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β -actin.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically.

Protocol:

- Prepare a reaction mixture in a 96-well plate containing 140 μ L of phosphate buffer (pH 8.0).
- Add 20 μ L of various concentrations of **alpha-pinene** (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 1%).
- Add 20 μ L of AChE solution (from electric eel or bovine erythrocytes) and incubate for 15 minutes at 25°C.
- Add 10 μ L of DTNB solution.
- Initiate the reaction by adding 10 μ L of acetylthiocholine iodide.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Calculate the percentage of inhibition and determine the IC50 value (the concentration of **alpha-pinene** that inhibits 50% of AChE activity).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of **alpha-pinene**. Its ability to simultaneously combat oxidative stress, quell neuroinflammation, inhibit apoptosis, and positively modulate neurotrophic and neurotransmitter systems makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on several key areas. Elucidating the precise molecular targets of **alpha-pinene** within these signaling pathways will be crucial for a complete understanding of its mechanism of action. More comprehensive in vivo studies in various animal models of neurodegeneration are needed to validate the promising preclinical data and to establish optimal dosing and treatment regimens. Furthermore, exploring the synergistic effects of **alpha-pinene** with other neuroprotective compounds could lead to the development of novel and more effective therapeutic strategies. The investigation of advanced drug delivery systems to enhance the bioavailability and targeted delivery of **alpha-pinene** to the brain also represents a promising avenue for translating its therapeutic potential into clinical applications.

References

- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). **Alpha-pinene** exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. *Journal of Stroke and Cerebrovascular Diseases*, 29(8), 104977. [\[Link\]](#)
- Salehi, B., et al. (2021). Recent studies on pinene and its biological and pharmacological activities. *Phytotherapy Research*, 35(11), 6106-6126. [\[Link\]](#)
- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). **Alpha-pinene** exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion.
- Salehi, B., et al. (2019).
- Khan-Mohammadi-Khorrami, M. K., Asle-Rousta, M., Rahnema, M., & Amini, R. (2022). Neuroprotective effect of **alpha-pinene** is mediated by suppression of the TNF- α /NF- κ B pathway in Alzheimer's disease rat model. *Journal of Biochemical and Molecular Toxicology*, 36(5), e23006. [\[Link\]](#)
- Khan-Mohammadi-Khorrami, M. K., Asle-Rousta, M., Rahnema, M., & Amini, R. (2022). Neuroprotective effect of **alpha-pinene** is mediated by suppression of the TNF- α /NF- κ B pathway in Alzheimer's disease rat model.
- Khan-Mohammadi-Khorrami, M. K., Asle-Rousta, M., Rahnema, M., & Amini, R. (2022).

- Satou, T., et al. (2022). Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants. *Molecules*, 27(20), 7029. [\[Link\]](#)
- Bonesi, M., et al. (2009). Acetylcholinesterase and butyrylcholinesterase inhibitory activity of *Pinus* species essential oils and their constituents. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 24(5), 1027-1032. [\[Link\]](#)
- Hashemi, P., & Ahmadi, S. (2023). **Alpha-pinene** moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus. *Frontiers in Molecular Neuroscience*, 16, 1202232. [\[Link\]](#)
- Hashemi, P., & Ahmadi, S. (2023). **Alpha-pinene** moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus. *Frontiers in Molecular Neuroscience*, 16. [\[Link\]](#)
- Hashemi, P., & Ahmadi, S. (2023). **Alpha-pinene** moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus.
- Khoshnazar, M., Parvardeh, S., & Bigdeli, M. R. (2020). **Alpha-pinene** exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion. *OUCI*. [\[Link\]](#)
- Mahmoodi Atabaki, M., Ghotbeddin, Z., & Tabandeh, M. R. (2025).
- Hashemi, P., & Ahmadi, S. (2023). **Alpha-pinene** ameliorates memory deficits in 3-nitropropionic acid-induced rat model of Huntington's disease.
- Al-Snafi, A. E. (2024). Neuroprotective effects of **alpha-pinene** against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status. *IBRO Neuroscience Reports*, 16, 133-143. [\[Link\]](#)
- Ahmadi, S., & Hashemi, P. (2023). **Alpha-Pinene** Ameliorates Memory Deficits in 3-Nitropropionic Acid-Induced Rat Model of Huntington's Disease. *Neurochemical Research*, 48(4), 1147-1157. [\[Link\]](#)
- Goudarzi, S., & Rafieirad, M. (2017). Evaluating the effect of α -pinene on motor activity, avoidance memory and lipid peroxidation in animal model of Parkinson disease in adult male rats. *Research Journal of Pharmacognosy*, 4(2), 53-63. [\[Link\]](#)
- Bonesi, M., et al. (2009). Acetylcholinesterase and butyrylcholinesterase inhibitory activity of *Pinus* species essential oils and their constituents. *CiteSeerX*. [\[Link\]](#)
- Rojas, L. B., et al. (2020). The Acetylcholinesterase inhibitory activity of α - and β -pinene enantiomers mixtures.
- Al-Snafi, A. E. (2024). Neuroprotective effects of **alpha-pinene** against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status.
- Liu, J. J., et al. (2025). The levels of TNF- α (a), IL-1 β (B), and IL-6 (C) in mouse brain tissues quantified by ELISA.
- The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube. [\[Link\]](#)

- CyVerse. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.
- Politeo, O., Jukic, M., & Milos, M. (2020). The Acetylcholinesterase inhibitory activity of α - and β -pinene enantiomers mixtures.
- Cirrik, S., et al. (2025). α -pinene triggers oxidative stress and related signaling pathways in A549 and HepG2 cells.
- GraphViz Examples. (n.d.). Simple Graph. [\[Link\]](#)
- Porres-Martínez, M., et al. (2016). In Vitro Neuroprotective Potential of the Monoterpenes α -pinene and 1,8-cineole Against H₂O₂-induced Oxidative Stress in PC12 Cells. *Zeitschrift für Naturforschung C*, 71(5-6), 191-199. [\[Link\]](#)
- Graphviz. (2024). DOT Language. [\[Link\]](#)
- Khoshnazar, M., et al. (2023). Effect of **alpha-pinene** on neurological deficit scores and infarct volume in rats 1h after MCAO.
- YouTube. (n.d.). Dot Language Graphviz. [\[Link\]](#)
- Demir, S., et al. (2024). **Alpha-pinene** neutralizes cisplatin-induced reproductive toxicity in male rats through activation of Nrf2 pathway. *International Urology and Nephrology*, 56(2), 527-537. [\[Link\]](#)
- Banik, N. L., et al. (2010). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells.
- Chidlow, G., & Wood, J. P. (2012). The ratio of Bax to Bcl-2 measured by Western blot analysis.
- Das, A., et al. (2010). The Bax:Bcl-2 ratio measured by Western blot analysis.
- Banik, N. L., et al. (2011). Western blotting for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol in SK-N-BE2 and SH-SY5Y cells.
- Long, D. A., et al. (2019). Inflammatory markers. ELISA results of IL-1 β (A), TNF- α (B) and IL-10 (C) levels in the prefrontal cortex and hippocampus (D-F).
- Lambertsen, K. L., et al. (2020). Characterization of the TNF and IL-1 systems in human brain and blood after ischemic stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In vitro neuroprotective potential of the monoterpenes α -pinene and 1,8-cineole against H₂O₂-induced oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF- α /NF- κ B pathway in Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-pinene neutralizes cisplatin-induced reproductive toxicity in male rats through activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF- α /NF- κ B pathway in Alzheimer's disease rat model | Semantic Scholar [semanticscholar.org]
- 13. Alpha-pinene exerts neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms in a rat model of focal cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alpha-pinene moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha-pinene moderates memory impairment induced by kainic acid via improving the BDNF/TrkB/CREB signaling pathway in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The Neuroprotective Mechanisms of Alpha-Pinene: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b124742#alpha-pinene-mechanism-of-action-in-neuroprotection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com